

An In-depth Technical Guide to 4'-Aminoacetanilide (CAS Number 122-80-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4'-Aminoacetanilide

Cat. No.: B089850

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and metabolic fate of **4'-Aminoacetanilide** (CAS No. 122-80-5), a key intermediate in the pharmaceutical and dye industries. This document consolidates critical data from various sources into a structured format, including detailed experimental protocols and visual representations of chemical processes to support research and development activities. While **4'-Aminoacetanilide** is a crucial building block for various bioactive molecules, this review of scientific literature did not identify any direct involvement of the compound itself in specific biological signaling pathways. Its primary role in a pharmacological context is as a precursor in the synthesis of more complex molecules with therapeutic activities.

Chemical and Physical Properties

4'-Aminoacetanilide, also known as N-(4-aminophenyl)acetamide or p-aminoacetanilide, is a white to slightly reddish crystalline solid.^{[1][2]} It is an aromatic amine and a derivative of acetanilide.^[3] The compound is sensitive to air and should be stored in a cool, dry, and well-ventilated place.^{[2][4]}

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of **4'-Aminoacetanilide**.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₀ N ₂ O	[1][3][4]
Molecular Weight	150.18 g/mol	[1][3][4]
Appearance	White to pink or brown crystalline powder	[2][3][4]
Melting Point	164-167 °C	[2][3][5]
Boiling Point	267 °C	[2][3][4]
Density	1.1392 g/cm ³ (estimate)	[2][3]
Flash Point	195 °C	[2][5]
Water Solubility	0.1-1 g/100 mL at 25 °C	[2][3]
pKa	14.75 ± 0.70 (Predicted)	[2][4]

Table 2: Spectroscopic Data

Spectrum Type	Key Features	Source(s)
Infrared (IR)	max (CCl ₄) 1681 cm ⁻¹	[2]
¹ H NMR	Data available in spectral databases	[1]
¹³ C NMR	Data available in spectral databases	
Mass Spectrometry (MS)	Molecular Ion (m/z): 150	[1]
UV-Vis	Data available in spectral databases	[1]

Synthesis of 4'-Aminoacetanilide

The most common laboratory and industrial synthesis of **4'-Aminoacetanilide** involves the reduction of 4-nitroacetanilide.^[3] Several reducing agents and conditions can be employed for this transformation.

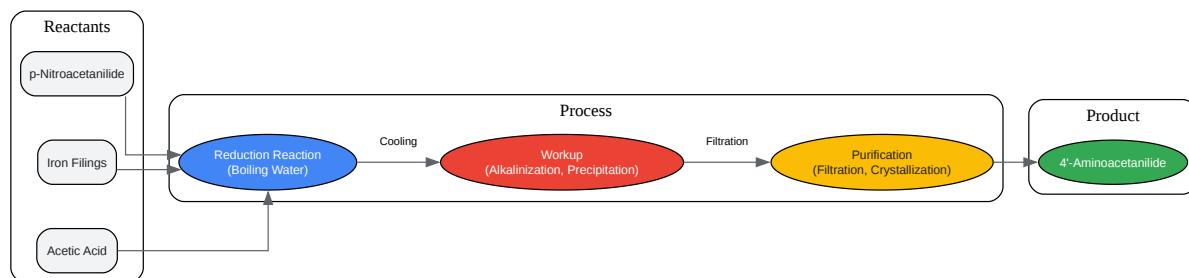
Experimental Protocol: Reduction of 4-Nitroacetanilide using Iron Filings and Acetic Acid

This method is a classic and effective way to synthesize **4'-Aminoacetanilide**.

Materials:

- p-Nitroacetanilide
- Iron filings
- 40% Acetic acid
- Water
- Sodium carbonate
- Ammonium sulfide

Procedure:


- In a vessel equipped with a mechanical stirrer, add 125 g of iron filings, 8 mL of 40% acetic acid, and 500 mL of water. Heat the mixture to boiling.
- To the boiling mixture, add 180 g of moist p-nitroacetanilide in small portions, maintaining vigorous agitation.
- After the final addition, continue boiling for an additional 10 minutes. The reaction is complete when a spot of the solution on filter paper is colorless.
- Cool the reaction mixture to 70 °C.

- Carefully add sodium carbonate until the solution is alkaline. Avoid adding it at 100 °C or in excess to prevent hydrolysis of the product.
- To precipitate the iron salts, add a minimum amount of ammonium sulfide until a drop of the solution on filter paper shows no coloration with sodium sulfide.
- Filter the hot reaction mixture to remove the iron sludge.
- Evaporate the filtrate to a volume of approximately 400 mL.
- Allow the solution to cool, which will cause **4'-Aminoacetanilide** to crystallize as long needles.
- A second crop of crystals can be obtained by further evaporating the mother liquor.

Yield: Approximately 55% theoretical (80-90 g).

This protocol is adapted from "Systematic Organic Chemistry" by W. M. Cumming, 1937.[\[6\]](#)

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

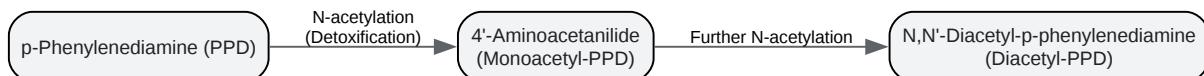
Caption: Workflow for the synthesis of **4'-Aminoacetanilide**.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A common analytical technique for **4'-Aminoacetanilide** is reverse-phase HPLC.

Methodology:

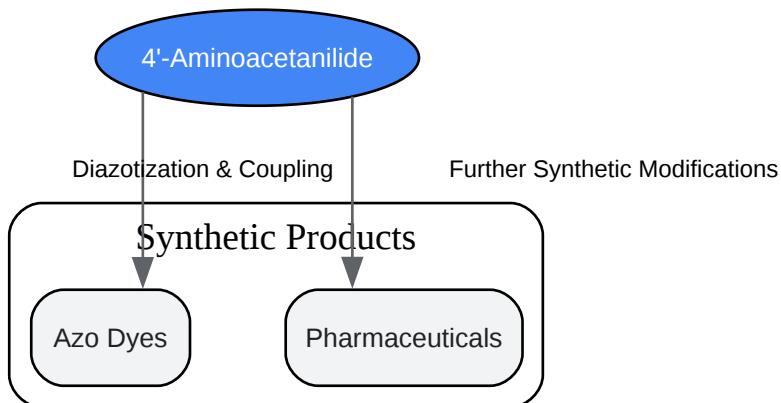

- Column: A C18 or other suitable reverse-phase column.
- Mobile Phase: A mixture of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility.
- Detection: UV detection is typically used.

This method can be adapted for the analysis of impurities and for pharmacokinetic studies.[\[7\]](#)

Metabolism

4'-Aminoacetanilide is a known human and bacterial xenobiotic metabolite.[\[1\]](#) It is primarily formed through the N-acetylation of p-phenylenediamine (PPD), a common ingredient in hair dyes. This acetylation is considered a detoxification pathway. There is no evidence to suggest that **4'-Aminoacetanilide** is further metabolized by human hepatic cytochrome P450 enzymes.

Metabolic Pathway of p-Phenylenediamine


[Click to download full resolution via product page](#)

Caption: Metabolic pathway of p-Phenylenediamine.

Role in Synthesis of Bioactive Molecules

While direct involvement in signaling pathways has not been identified for **4'-Aminoacetanilide** itself, it serves as a critical starting material for the synthesis of various pharmacologically active compounds and azo dyes.

Synthetic Intermediate Logical Relationship

[Click to download full resolution via product page](#)

Caption: **4'-Aminoacetanilide** as a synthetic intermediate.

Toxicology and Safety

4'-Aminoacetanilide is classified as a moderate eye irritant and may cause skin and mucous membrane irritation.^[1] It is also a potential skin sensitizer.^[1] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.

Table 3: Toxicological Data

Test	Species	Route	Dose	Result	Source(s)
LD50	Rat	Oral	2500 mg/kg	[8]	
Eye Irritation	Rabbit	Eye	Moderate Irritant	[1]	

Conclusion

4'-Aminoacetanilide (CAS 122-80-5) is a well-characterized compound with a significant role as a chemical intermediate. Its physical, chemical, and toxicological properties are well-documented. Standardized protocols for its synthesis and analysis are readily available, making it an accessible component for various research and industrial applications. While it is a metabolite of p-phenylenediamine, it is not known to be directly involved in specific biological

signaling pathways. Its primary importance in the context of drug development lies in its utility as a versatile precursor for the synthesis of a wide range of bioactive molecules and dyes. Further research into the pharmacological activities of its derivatives may uncover indirect links to specific signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lack of evidence for metabolism of p-phenylenediamine by human hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Penetration and haptenation of p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 4. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino Acid Derivatives as Palmitoylethanolamide Prodrugs: Synthesis, In Vitro Metabolism and In Vivo Plasma Profile in Rats | PLOS One [journals.plos.org]
- 6. Recent advances in identifying protein targets of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo evaluation of chemically synthesized, receptor-biased interleukin-4 and photocaged variants - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4'-Aminoacetanilide (CAS Number 122-80-5)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089850#4-aminoacetanilide-cas-number-122-80-5-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com